molecular formula C14H11N3O2 B3015420 1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione CAS No. 6532-24-7

1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione

Cat. No.: B3015420
CAS No.: 6532-24-7
M. Wt: 253.261
InChI Key: KSZDAMIZOPZZPE-UHFFFAOYSA-N
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Description

1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

Preparation Methods

The synthesis of 1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with pyridin-2-ylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-((Pyridin-2-ylamino)methyl)indoline-2,3-dione can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole backbone, they differ in their substituents and, consequently, their biological activities and applications. The unique structure of this compound gives it distinct properties that make it suitable for specific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-[(pyridin-2-ylamino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13-10-5-1-2-6-11(10)17(14(13)19)9-16-12-7-3-4-8-15-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZDAMIZOPZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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